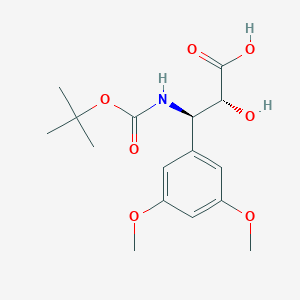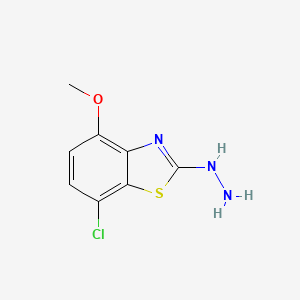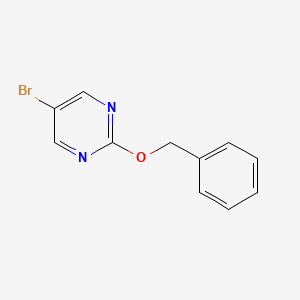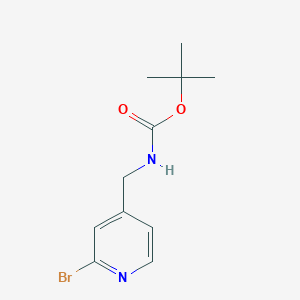
5-(1,3-Thiazol-2-yl)-1,3-oxazole
Vue d'ensemble
Description
5-(1,3-Thiazol-2-yl)-1,3-oxazole is a compound that contains both thiazole and oxazole rings. Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom . These types of compounds are often found in a wide range of natural products and have a wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole often involves reactions with hydrazonoyl halides . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a compound with a structure similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole .Molecular Structure Analysis
The molecular structure of compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole has been confirmed by various spectral data, including IR, NMR: 1H, 13C, COSY, HSQC, and SALDI-MS .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole often involve arylation, diazotization, and diazo-coupling . For example, a new thiazolylazo reagent was synthesized via arylation of acrolein and further diazotization and diazo-coupling with 2-naphthol .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole can vary. For example, one compound with a similar structure has a melting point of 192-194°C .Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives, including “5-(1,3-Thiazol-2-yl)-1,3-oxazole”, have been found to exhibit antioxidant activity. These compounds can act as free radical scavengers, helping to protect cells from oxidative stress .
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been shown to possess analgesic and anti-inflammatory properties. This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated significant antimicrobial and antifungal activities. They can inhibit the growth of various bacteria and fungi, making them useful in the development of new antimicrobial and antifungal agents .
Antiviral Activity
Thiazole compounds, such as Ritonavir, have been used as antiretroviral drugs. They can inhibit the replication of viruses, including HIV, offering potential for the treatment of viral infections .
Diuretic Activity
Some thiazole derivatives have shown diuretic activity. They can increase the excretion of urine, which can be beneficial in the treatment of conditions like hypertension and edema .
Antitumor or Cytotoxic Activity
Thiazole compounds have demonstrated antitumor and cytotoxic activities. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides showed cytotoxicity activity on three human tumor cell lines .
Safety and Hazards
Orientations Futures
Thiazole and oxazole derivatives have a wide range of applications in the field of drug design and discovery . Therefore, future research could focus on modifying the 5-(1,3-Thiazol-2-yl)-1,3-oxazole structure at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Propriétés
IUPAC Name |
5-(1,3-thiazol-2-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c1-2-10-6(8-1)5-3-7-4-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAHUIFQLRHKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Thiazol-2-yl)-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



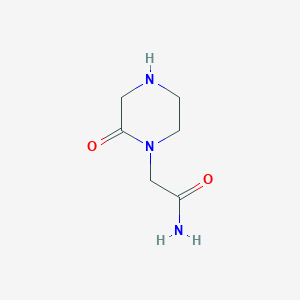
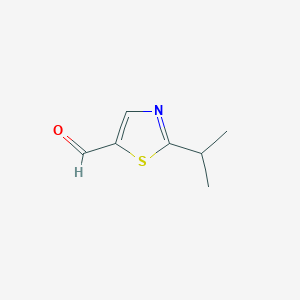
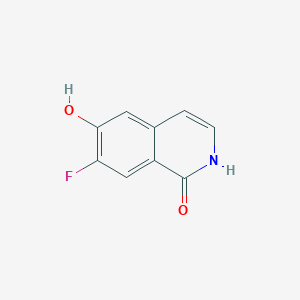
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1439285.png)





